1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine
Overview
Description
1-(2-Chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chloro and fluoro substituent on the benzyl group, a methyl group on the pyrazole ring, and an amine group at the 3-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-4-fluorobenzyl chloride and 5-methyl-1H-pyrazole.
Nucleophilic Substitution: The 2-chloro-4-fluorobenzyl chloride undergoes nucleophilic substitution with 5-methyl-1H-pyrazole in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Corresponding oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro or fluoro substituents.
Scientific Research Applications
1-(2-Chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and inflammation.
Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and its potential as a bioactive molecule.
Materials Science: It is explored for its use in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or neurological processes.
Pathways Involved: It may modulate signaling pathways such as the MAPK/ERK pathway or the NF-κB pathway, leading to its observed biological effects.
Comparison with Similar Compounds
- 1-(2-Chloro-4-fluorobenzyl)piperazine
- 4-(2-Chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one
Comparison:
- 1-(2-Chloro-4-fluorobenzyl)piperazine: This compound shares the 2-chloro-4-fluorobenzyl group but differs in the core structure, being a piperazine instead of a pyrazole. It is used in different applications, including as an intermediate in drug synthesis.
- 4-(2-Chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one: This compound also contains the 2-chloro-4-fluorobenzyl group but has an oxadiazole core. It is studied for its neurochemical effects and potential as an anti-epileptic agent.
1-(2-Chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-5-methylpyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFN3/c1-7-4-11(14)15-16(7)6-8-2-3-9(13)5-10(8)12/h2-5H,6H2,1H3,(H2,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFQVZGEJCOWQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=C(C=C(C=C2)F)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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